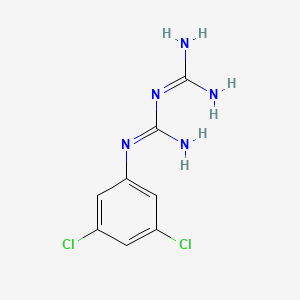

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophényl)imidodicarbonimidamide est un composé chimique de formule moléculaire C8H9Cl2N5 et d'une masse moléculaire de 246,10 g/mol . Ce composé est caractérisé par la présence de deux atomes de chlore liés à un cycle phényle, qui est en outre lié à un groupe imidodicarbonimidamide. Il est couramment utilisé dans la recherche scientifique et comme intermédiaire de synthèse dans divers procédés chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(3,5-dichlorophényl)imidodicarbonimidamide implique généralement la réaction de la 3,5-dichloroaniline avec la cyanamide dans des conditions contrôlées. La réaction est réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que l'acide chlorhydrique ou l'acide sulfurique. Le mélange réactionnel est chauffé à une température spécifique, généralement autour de 60-80 °C, et agité pendant plusieurs heures pour assurer la conversion complète des matières premières.

Méthodes de production industrielle

Dans les milieux industriels, la production de N-(3,5-dichlorophényl)imidodicarbonimidamide suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à obtenir une qualité de produit constante. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

La N-(3,5-dichlorophényl)imidodicarbonimidamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Cette réaction conduit généralement à la formation des produits oxydés correspondants.

Réduction : La réduction du composé peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés réduits.

Substitution : Les atomes de chlore du cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; conditions réactionnelles milieu acide ou neutre, température ambiante à des températures élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; conditions réactionnelles solvants anhydres, températures basses à modérées.

Substitution : Hydroxyde de sodium, tert-butylate de potassium ; conditions réactionnelles solvants aprotiques polaires, températures élevées.

Principaux produits formés

Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Dérivés réduits avec des atomes d'hydrogène remplaçant les atomes de chlore.

Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant les atomes de chlore.

Applications de la recherche scientifique

La N-(3,5-dichlorophényl)imidodicarbonimidamide a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes. Il sert d'intermédiaire dans la préparation de produits pharmaceutiques, d'agrochimiques et de colorants.

Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses. Il est utilisé dans le développement de nouveaux composés bioactifs.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies infectieuses et du cancer. Il est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité.

Industrie : Utilisé dans la production de polymères et de résines.

Mécanisme d'action

Le mécanisme d'action de la N-(3,5-dichlorophényl)imidodicarbonimidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et protéines, conduisant à la perturbation des processus cellulaires. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la réplication de l'ADN ou la synthèse des protéines, ce qui entraîne l'inhibition de la croissance et de la prolifération cellulaire. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is used in preclinical studies to evaluate its efficacy and safety.

Industry: Employed in the production of polymers and resins.

Mécanisme D'action

The mechanism of action of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

La N-(3,5-dichlorophényl)imidodicarbonimidamide peut être comparée à d'autres composés similaires, tels que :

N-(2,4-dichlorophényl)imidodicarbonimidamide : Structure similaire, mais avec des atomes de chlore à des positions différentes sur le cycle phényle. Ce composé peut présenter une réactivité et une activité biologique différentes.

N-(3,5-difluorophényl)imidodicarbonimidamide :

N-(3,5-dibromophényl)imidodicarbonimidamide : Les atomes de brome remplacent les atomes de chlore, ce qui entraîne des variations de réactivité et d'effets biologiques.

La particularité de la N-(3,5-dichlorophényl)imidodicarbonimidamide réside dans son motif de substitution spécifique et les propriétés chimiques et biologiques qui en résultent.

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXACHZAYWAZJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339817 |

Source

|

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-93-1 |

Source

|

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.